molecular formula C6H7BrN2O B13993318 6-Amino-4-bromo-2-pyridinemethanol

6-Amino-4-bromo-2-pyridinemethanol

Cat. No.: B13993318
M. Wt: 203.04 g/mol
InChI Key: RXILOUSMCJFCPT-UHFFFAOYSA-N
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Description

6-Amino-4-bromo-2-pyridinemethanol is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-bromo-2-pyridinemethanol can be achieved through several methodsThis can be done using reagents such as bromine or N-bromosuccinimide (NBS) for the bromination step, and ammonia or an amine for the amination step .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromo-2-pyridinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-bromo-2-pyridinemethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-bromo-2-pyridinemethanol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol, 6-amino-3-bromo-: Similar structure but with the bromine atom at a different position.

    2-Pyridinemethanol, 6-amino-4-chloro-: Similar structure but with a chlorine atom instead of bromine.

    2-Pyridinemethanol, 6-amino-4-fluoro-: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

6-Amino-4-bromo-2-pyridinemethanol is unique due to the specific positioning of the amino and bromo groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(6-amino-4-bromopyridin-2-yl)methanol

InChI

InChI=1S/C6H7BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2,(H2,8,9)

InChI Key

RXILOUSMCJFCPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)N)Br

Origin of Product

United States

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